molecular formula C7H10N2O B13914979 1-(3-Methylpyrazin-2-yl)ethan-1-ol

1-(3-Methylpyrazin-2-yl)ethan-1-ol

Cat. No.: B13914979
M. Wt: 138.17 g/mol
InChI Key: LQNZJYJVXCFOJI-UHFFFAOYSA-N
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Description

1-(3-Methylpyrazin-2-yl)ethan-1-ol is a heterocyclic alcohol featuring a pyrazine ring substituted with a methyl group at the 3-position and an ethanol moiety at the 2-position. Pyrazines, characterized by a six-membered aromatic ring with two nitrogen atoms at para positions, exhibit distinct electronic properties compared to monocyclic nitrogen-containing analogs like pyridines. The methyl group enhances lipophilicity, while the hydroxyl group contributes to hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(3-methylpyrazin-2-yl)ethanol

InChI

InChI=1S/C7H10N2O/c1-5-7(6(2)10)9-4-3-8-5/h3-4,6,10H,1-2H3

InChI Key

LQNZJYJVXCFOJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C(C)O

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of α-Ketoaldehydes and α-Aminoamides

One of the classical and well-documented approaches to synthesize hydroxypyrazines, including derivatives similar to 1-(3-Methylpyrazin-2-yl)ethan-1-ol, is through a double condensation reaction between 1,2-dicarbonyl compounds (α-ketoaldehydes) and α-aminoamides.

Procedure:

  • The α-ketoaldehyde and the hydrochloride salt of the α-aminoamide are dispersed in methanol.
  • The suspension is cooled to approximately −30 °C.
  • A concentrated sodium hydroxide solution is added to the cooled suspension.
  • The mixture is allowed to warm to room temperature and stirred for several hours.
  • The reaction is quenched by adding concentrated hydrochloric acid.
  • The product is isolated by dilution with water, filtration, and washing.

This method typically yields 3,5-substituted-2-hydroxypyrazines predominantly, with minor amounts of 3,6-substituted isomers.

Hydrazone Formation and Subsequent Functionalization

Another approach involves the reaction of ketones with hydrazine derivatives to form hydrazones, which can then be converted into hydroxylated pyrazine analogs.

General steps include:

  • Reacting the ketone (e.g., acetophenone analogs) with ethyl hydrazinecarboxylate in chloroform.
  • Adding a catalytic amount of concentrated hydrochloric acid.
  • Refluxing the mixture overnight with continuous removal of water.
  • Removing the solvent under vacuum and washing the residue to remove excess reactants.
  • Treating the hydrazones with thionyl chloride at low temperature, followed by stirring at room temperature.
  • Purification by recrystallization from chloroform or dimethylsulfoxide.

This method is effective for synthesizing related heterocyclic compounds and can be adapted for pyrazine derivatives.

Pyrazine Derivative Preparation via Acylation and Cyclization

A patented method describes the preparation of pyrazine derivatives by acylation and subsequent cyclization steps.

Key steps include:

  • Dissolving 3-methylpyrazine-2-carboxylic acid in anhydrous acetone with triethylamine.
  • Adding ethyl chloroformate dropwise at low temperature to form an activated intermediate.
  • Adding an amine-containing compound to the mixture to form a substituted urea derivative.
  • Stirring the mixture at room temperature, followed by removal of acetone and acidification to precipitate the product.
  • Crystallization from ethanol/water mixtures to purify the product.

While this method is more focused on pyrazine derivatives functionalized with sulphonyl-urea groups, the principles of acylation and controlled substitution are applicable to synthesizing hydroxylated pyrazine ethanols.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield & Selectivity Notes
Condensation of α-ketoaldehyde and α-aminoamide α-ketoaldehyde, α-aminoamide hydrochloride, NaOH, HCl −30 °C to room temp, methanol solvent Moderate to good yield; major 3,5-substituted isomer Classical, regioselective for hydroxypyrazines
Hydrazone formation and functionalization Ketone, ethyl hydrazinecarboxylate, HCl, thionyl chloride Reflux overnight, 0 °C to room temp Good yields of heterocyclic products Versatile for related pyrazine derivatives
Acylation and cyclization (patented) 3-methylpyrazine-2-carboxylic acid, triethylamine, ethyl chloroformate 0 °C to room temp, acetone solvent Moderate yield; purified by crystallization Useful for functionalized pyrazine derivatives

Research Findings and Considerations

  • The condensation method (Section 3.1) is widely cited for its regioselectivity, favoring the formation of 3,5-substituted hydroxypyrazines, which is relevant for obtaining this compound with specific substitution patterns.
  • Hydrazone-based methods (Section 3.2) provide a flexible route to related heterocycles, allowing modifications that can lead to hydroxylated pyrazine ethanols, though the direct synthesis of the target compound may require adaptation.
  • The patented acylation approach (Section 3.3) highlights the importance of intermediate activation and controlled substitution, which could be optimized for the target compound synthesis, especially when combined with subsequent reduction or hydroxylation steps.
  • Reaction conditions such as temperature control, solvent choice, and reagent stoichiometry significantly impact the yield and purity of the final product.
  • Purification typically involves crystallization or chromatographic techniques to separate isomeric or side products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpyrazin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3-Methylpyrazin-2-yl)ethan-1-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the compound can lead to the formation of 1-(3-Methylpyrazin-2-yl)ethan-1-amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.

Major Products:

    Oxidation: 1-(3-Methylpyrazin-2-yl)ethan-1-one.

    Reduction: 1-(3-Methylpyrazin-2-yl)ethan-1-amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

While comprehensive data tables and case studies for "1-(3-Methylpyrazin-2-yl)ethan-1-ol" are not available within the provided search results, here's what can be gathered about its potential applications based on the available information:

(1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine

  • Chemistry: It serves as a building block in organic synthesis, facilitating the creation of complex molecules.
  • Biology: It is studied for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Research is being done to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
  • Industry: It is utilized in the production of specialty chemicals and materials.

Related Compounds & Applications

  • N-(3-Methoxy-5-methylpyrazin-2-yl)-2-(4-[l,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulphonamide ethanolamine salt: This compound is related to the treatment of cancer and neuropathic or central pain states . Examples of pain conditions include trigeminal neuralgia, postherpetic neuralgia, diabetic mono/poly neuropathy, pain associated with nerve trauma, spinal cord injury, central post stroke, multiple sclerosis, and Parkinson's disease .
  • 1-(3-Methylpyrazin-2-yl)ethan-1-one: It has applications in cell biology .
  • (1S)-2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol: This compound is available for purchase .

Mechanism of Action

The mechanism of action of 1-(3-Methylpyrazin-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Pyrazine derivatives exhibit higher polarity due to dual nitrogen atoms, enhancing water solubility compared to pyridine analogs .

Key Observations :

  • Nickel and ruthenium catalysts are effective for pyridine-based ethanols, achieving high yields (>95%) under mild conditions .
  • Pyrazine derivatives may require tailored conditions (e.g., protecting groups) due to nitrogen reactivity .

Spectroscopic Characteristics

NMR data highlight electronic differences between analogs.

Compound ¹H NMR (δ, ppm) Key Signals ¹³C NMR (δ, ppm) Key Signals Reference
1-(Pyridin-2-yl)ethan-1-ol 1.46 (3H, d, CH₃), 4.86 (1H, q, CH-OH), 8.42 (1H, aromatic) 23.1 (CH₃), 65.8 (CH-OH)
1-(Pyridin-3-yl)ethan-1-ol 1.44 (3H, d, CH₃), 4.83 (1H, q, CH-OH), 7.27 (2H, aromatic) 22.9 (CH₃), 66.1 (CH-OH)
This compound*

Key Observations :

  • Pyridine-based ethanols show distinct aromatic proton shifts depending on nitrogen position (e.g., δ 8.42 for pyridin-2-yl vs. δ 7.27 for pyridin-3-yl) .
  • Pyrazine’s electron-withdrawing nature may deshield adjacent protons, leading to higher δ values for hydroxyl and methyl groups.

Key Observations :

  • Methyl and halogen substituents enhance pharmacological profiles (e.g., anti-inflammatory effects) .
  • The 3-methylpyrazine moiety in the target compound may offer unique binding interactions in drug design.

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